

Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview

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Compound of Interest

Compound Name: 2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-dimethyl-2,3-diphenylbutane** (CAS No. 1889-67-4), a sterically hindered hydrocarbon of interest in organic synthesis and material science. Due to the limited availability of public experimental spectral data, this document focuses on predicted spectroscopic characteristics based on the compound's structure, supplemented by general experimental protocols.

Compound Overview

2,3-Dimethyl-2,3-diphenylbutane is a white to off-white crystalline solid.[1] Its structure consists of a central butane backbone symmetrically substituted with two methyl and two phenyl groups at the C2 and C3 positions. This high degree of substitution results in significant steric hindrance, influencing its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C18H22	[1]
Molecular Weight	238.37 g/mol	[1]
Melting Point	90-110 °C	[2][3]
Boiling Point	306.1 °C at 760 mmHg	[2][3]
Density	0.95 - 1.1 g/cm ³	[2][3]
Solubility	Insoluble in water; soluble in toluene.	[4]

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3-dimethyl-2,3-diphenylbutane**. These predictions are based on established principles of spectroscopy and the known structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 1.3 - 1.5	Singlet	12H	-CH₃ (Methyl protons)
~ 7.1 - 7.3	Multiplet	10H	Ar-H (Aromatic protons)

Table 3: Predicted ¹³C NMR Data



Chemical Shift (δ) ppm	Assignment
~ 25 - 30	-CH₃ (Methyl carbons)
~ 45 - 50	Quaternary carbons (C2 and C3)
~ 125 - 130	Aromatic CH carbons
~ 145 - 150	Aromatic quaternary carbons (ipso-carbons)

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethyl-2,3-diphenylbutane** is expected to be characterized by absorptions corresponding to C-H and C=C bonds. A product data sheet from a commercial supplier notes that the infrared spectrum of their product conforms to the expected structure.[5]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment	
3100 - 3000	Medium	Aromatic C-H stretch	
3000 - 2850	Strong	Aliphatic C-H stretch	
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations	
~ 1380	Medium	C-H bend (methyl)	
750 - 700	Strong	Monosubstituted benzene C-H out-of-plane bend	

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the C-C bonds.

Table 5: Predicted Mass Spectrometry Data



m/z	Interpretation
238	Molecular ion [M]+
119	Cleavage of the central C2-C3 bond, forming a cumyl cation [C9H11]+
105	Loss of a methyl group from the cumyl cation
91	Tropylium ion [C7H7]+, a common fragment from alkylbenzenes
77	Phenyl cation [C ₆ H₅] ⁺

Experimental Protocols

While specific experimental details for the acquisition of spectroscopic data for **2,3-dimethyl-2,3-diphenylbutane** are not readily available in the public domain, the following are general protocols for the techniques discussed.

3.1. NMR Spectroscopy

A sample of **2,3-dimethyl-2,3-diphenylbutane** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. IR Spectroscopy

An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry

For mass spectrometry, the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron

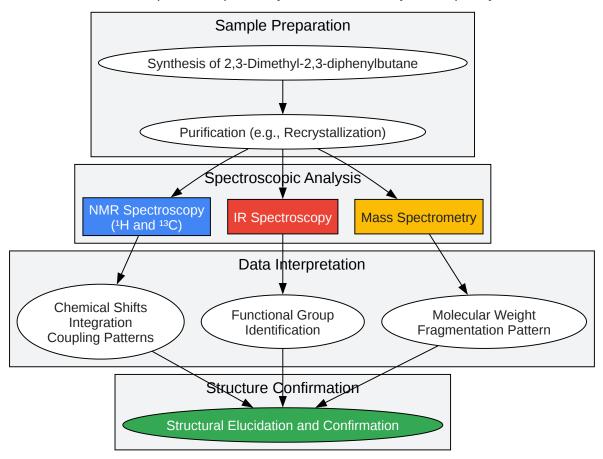


ionization (EI) at 70 eV is a common method for generating the mass spectrum, which would then be analyzed for the molecular ion and fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of **2,3-dimethyl-2,3-diphenylbutane**.

Workflow for Spectroscopic Analysis of 2,3-Dimethyl-2,3-diphenylbutane





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